1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide
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Overview
Description
1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium iodide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride
- Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride
- 1-Benzyl-4-ethoxycarbonyl-3-piperidone hydrochloride
Uniqueness
1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
90341-16-5 |
---|---|
Molecular Formula |
C17H24INO3 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
ethyl 1-benzyl-1-ethyl-3-oxopiperidin-1-ium-4-carboxylate;iodide |
InChI |
InChI=1S/C17H24NO3.HI/c1-3-18(12-14-8-6-5-7-9-14)11-10-15(16(19)13-18)17(20)21-4-2;/h5-9,15H,3-4,10-13H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XCHUDXLCFVEVBJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCC(C(=O)C1)C(=O)OCC)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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